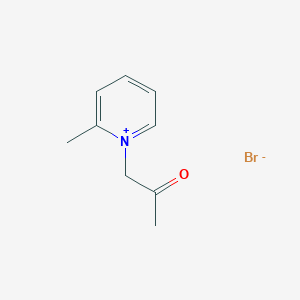![molecular formula C22H18N2O3S B5150332 N-[2-(2,3-DIMETHYLPHENYL)-1,3-DIOXOISOINDOL-5-YL]-2-(THIOPHEN-2-YL)ACETAMIDE](/img/structure/B5150332.png)
N-[2-(2,3-DIMETHYLPHENYL)-1,3-DIOXOISOINDOL-5-YL]-2-(THIOPHEN-2-YL)ACETAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2,3-DIMETHYLPHENYL)-1,3-DIOXOISOINDOL-5-YL]-2-(THIOPHEN-2-YL)ACETAMIDE is a complex organic compound that belongs to the class of isoindoline derivatives. This compound is characterized by the presence of a phthalimide moiety linked to a thiophene ring through an acetamide linkage. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-DIMETHYLPHENYL)-1,3-DIOXOISOINDOL-5-YL]-2-(THIOPHEN-2-YL)ACETAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Phthalimide Moiety: The phthalimide moiety can be synthesized by reacting phthalic anhydride with an appropriate amine under reflux conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a nucleophilic substitution reaction, where a thiophene derivative reacts with the phthalimide intermediate.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage by reacting the intermediate with an acylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(2,3-DIMETHYLPHENYL)-1,3-DIOXOISOINDOL-5-YL]-2-(THIOPHEN-2-YL)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
N-[2-(2,3-DIMETHYLPHENYL)-1,3-DIOXOISOINDOL-5-YL]-2-(THIOPHEN-2-YL)ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[2-(2,3-DIMETHYLPHENYL)-1,3-DIOXOISOINDOL-5-YL]-2-(THIOPHEN-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,3-DIMETHYLPHENYL)-2-(THIOPHEN-2-YL)ACETAMIDE
- N-(2,3-DIMETHYLPHENYL)-1,3-DIOXOISOINDOL-5-YLACETAMIDE
Uniqueness
N-[2-(2,3-DIMETHYLPHENYL)-1,3-DIOXOISOINDOL-5-YL]-2-(THIOPHEN-2-YL)ACETAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
N-[2-(2,3-dimethylphenyl)-1,3-dioxoisoindol-5-yl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-13-5-3-7-19(14(13)2)24-21(26)17-9-8-15(11-18(17)22(24)27)23-20(25)12-16-6-4-10-28-16/h3-11H,12H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWVZZHNPKIPKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CC4=CC=CS4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-({[(2-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-3-methylbutanamide](/img/structure/B5150254.png)
![5-[(4-methyl-1-piperazinyl)carbonyl]-5H-dibenzo[b,f]azepine hydrochloride](/img/structure/B5150261.png)

![2-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5150275.png)
![isopropyl 2-(4-{[(3-chloro-2-methylphenyl)amino]carbonyl}phenoxy)propanoate](/img/structure/B5150281.png)


![N,N-diethyl-1-[(2-methylphenyl)methyl]piperidine-3-carboxamide](/img/structure/B5150295.png)
![N-cyclohexyl-2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5150302.png)
![2-{[4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B5150311.png)
![N-[3-(acetylamino)-4-methoxyphenyl]butanamide](/img/structure/B5150315.png)

![10,10'-[1,2-ethanediylbis(iminomethylylidene)]bis(8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione)](/img/structure/B5150337.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B5150350.png)
